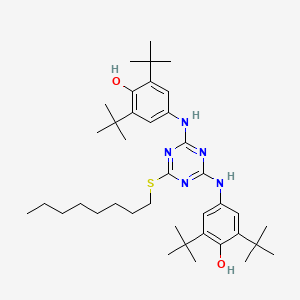
Irganox 858
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irganox 858 is a phenolic antioxidant widely used to prevent the oxidative degradation of polymers. It is part of the Irganox family of antioxidants, which are known for their effectiveness in stabilizing organic substrates such as plastics, synthetic fibers, and elastomers. This compound ensures long-term thermal and process stability, making it a valuable additive in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irganox 858 involves the reaction of phenolic compounds with specific alkylating agents under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with minimal impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. Advanced purification techniques, such as crystallization and distillation, are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Irganox 858 primarily undergoes oxidation and reduction reactions. It acts as a radical scavenger, reacting with free radicals to form stable products and prevent the degradation of polymers. The compound can also participate in substitution reactions, where it replaces other functional groups in a molecule .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the antioxidant .
Major Products Formed
The major products formed from reactions involving this compound are stable phenolic compounds that effectively inhibit the oxidative degradation of polymers. These products help maintain the physical and chemical properties of the polymers, extending their service life .
Applications De Recherche Scientifique
Irganox 858 has a wide range of scientific research applications, including:
Mécanisme D'action
Irganox 858 exerts its effects by acting as a radical scavenger. It reacts with free radicals generated during the oxidative degradation of polymers, forming stable products that do not propagate the degradation process. The compound targets reactive oxygen species and other free radicals, effectively neutralizing them and preventing further damage to the polymer matrix .
Comparaison Avec Des Composés Similaires
Irganox 858 is compared with other phenolic antioxidants such as Irganox 1010, Irganox 1076, and Irganox 1330. While all these compounds serve as antioxidants, this compound is unique in its specific molecular structure, which provides enhanced thermal stability and effectiveness in preventing oxidative degradation .
List of Similar Compounds
- Irganox 1010
- Irganox 1076
- Irganox 1330
- Irgafos 168
- Vitamin E (tocopherol)
This compound stands out due to its superior performance in high-temperature applications and its ability to provide long-term stability to polymers .
Propriétés
Numéro CAS |
992-53-0 |
|---|---|
Formule moléculaire |
C39H61N5O2S |
Poids moléculaire |
664.0 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyanilino)-6-octylsulfanyl-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C39H61N5O2S/c1-14-15-16-17-18-19-20-47-35-43-33(40-25-21-27(36(2,3)4)31(45)28(22-25)37(5,6)7)42-34(44-35)41-26-23-29(38(8,9)10)32(46)30(24-26)39(11,12)13/h21-24,45-46H,14-20H2,1-13H3,(H2,40,41,42,43,44) |
Clé InChI |
FURXDDVXYNEWJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


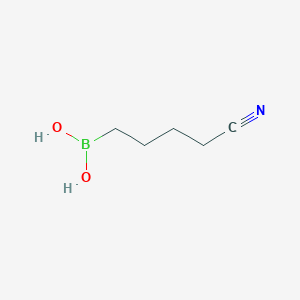
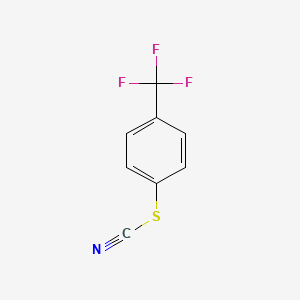

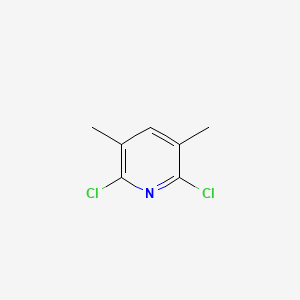
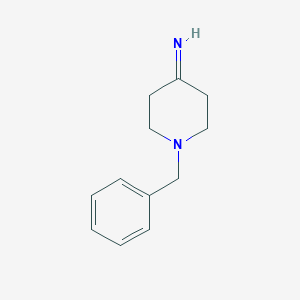
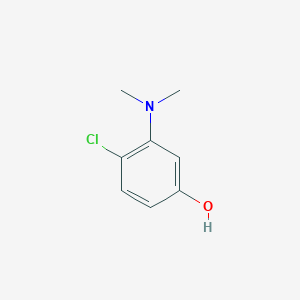

![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)



![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)

![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
